N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

TDP1 inhibition DNA repair X-ray crystallography

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (Compound ID: IB05-1723) is a synthetic small molecule characterized by a 5-chloro-2-hydroxyphenyl moiety linked via a propanamide spacer to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core. Its molecular formula is C16H13ClN4O3 with a molecular weight of 344.76 g/mol.

Molecular Formula C16H13ClN4O3
Molecular Weight 344.75 g/mol
Cat. No. B12183600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Molecular FormulaC16H13ClN4O3
Molecular Weight344.75 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C16H13ClN4O3/c17-10-5-6-14(22)13(9-10)18-15(23)7-8-21-16(24)11-3-1-2-4-12(11)19-20-21/h1-6,9,22H,7-8H2,(H,18,23)
InChIKeyNRBMTQDIXWDIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide: A Structurally Pre-organized TDP1 Inhibitor for Targeted Oncology Procurement


N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (Compound ID: IB05-1723) is a synthetic small molecule characterized by a 5-chloro-2-hydroxyphenyl moiety linked via a propanamide spacer to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core. Its molecular formula is C16H13ClN4O3 with a molecular weight of 344.76 g/mol . A co-crystal structure in the PDB (ID: 8V0B) demonstrates its direct engagement with the catalytic domain of human tyrosyl-DNA phosphodiesterase 1 (TDP1) at a resolution of 1.65 Å, confirming a defined binding pose relevant to DNA repair-targeted cancer therapy [1].

Why Close Analogs of N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide Cannot Guarantee Equivalent TDP1 Engagement


Minor structural variations in the linker length or substitution pattern of benzotriazinone-propanamide TDP1 inhibitors can drastically alter the ligand's binding pose and inhibitory potency. The propanamide spacer in this compound provides a specific distance between the benzotriazinone core and the 5-chloro-2-hydroxyphenyl cap, enabling critical hydrogen-bond and hydrophobic interactions within the TDP1 active site [1]. Simply interchanging it with its acetamide analog (one methylene shorter) would force a different geometry that is unlikely to recapitulate the same interaction network, undermining target engagement [2].

Quantitative Differentiation Evidence for N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide Against Structurally Proximal Analogs


TDP1 Active-Site Binding Conformation Confirmed by Co-Crystal Structure

The target compound IB05-1723 is the specific benzotriazinone-propanamide ligand for which a high-resolution (1.65 Å) co-crystal structure with human TDP1 catalytic domain has been solved and deposited (PDB 8V0B) [1]. This establishes an experimentally validated binding pose, a feature absent for its closest structural analog, N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (one carbon shorter linker), which lacks any reported TDP1 co-crystal structure [2]. While the exact IC50 value from the primary literature is not publicly retrievable within the scope of this analysis, the solved structure provides atomic-level evidence of specific polar and hydrophobic contacts that rationalize target engagement.

TDP1 inhibition DNA repair X-ray crystallography

Lipophilicity and Polarity Balance Favorable for Cellular Permeability

The compound's computed logP of 2.48 and logD of 2.47 (at physiological pH) position it within the optimal range for passive membrane permeability while retaining sufficient aqueous solubility (logSw -3.59). Its polar surface area (PSA) of 147.1 Ų is above the typical threshold for oral bioavailability (140 Ų) but moderate for an inhibitor targeting an intracellular enzyme. Compared to the thiazole-bearing analog 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide (PSA ~110 Ų, XLogP3 ~1.7 [1]), the present compound offers a higher polarity that may enhance solubility and reduce off-target promiscuity, though this is a class-level inference based on established medicinal chemistry principles.

Physicochemical profiling logP drug-likeness

Hydrogen-Bond Donor Count Matches TDP1 Active-Site Requirements

The compound possesses exactly two hydrogen-bond donor (HBD) groups contributed by the phenolic hydroxyl and the amide NH. Inspection of the TDP1 co-crystal structure (PDB 8V0B) reveals that both donors are engaged in specific polar contacts with the protein [1]. By contrast, the thiazole analog 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide contains only one HBD [2], and the acetamide analog N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, while also bearing two HBDs, places them at a different distance from the core, potentially disrupting the bidentate interaction geometry observed in 8V0B [3].

Hydrogen bonding structure-activity relationship TDP1

Achiral Structure Eliminates Stereochemical Complexity in Procurement and Assay

The compound is classified as ACHIRAL (no stereocenters) . This distinguishes it from some TDP1-targeting chemotypes that incorporate chiral centers, which introduce the burden of enantiomeric separation, stereospecific analytical methods, and potential batch-to-batch variability in biological activity. For procurement purposes, an achiral compound simplifies purity assessment (single HPLC peak expected), reduces synthesis cost relative to chiral counterparts, and eliminates the risk of differential enantiomer activity confounding SAR interpretation.

Stereochemistry quality control reproducibility

Strategic Application Scenarios for N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide Based on Verified Differentiation Evidence


Structure-Guided Optimization of TDP1 Inhibitors for DNA Repair-Targeted Cancer Therapy

The availability of a high-resolution co-crystal structure (PDB 8V0B) makes this compound an ideal starting point for structure-based drug design (SBDD) campaigns targeting TDP1 [1]. Medicinal chemistry teams can use the atomic coordinates to rationally modify the 5-chloro-2-hydroxyphenyl cap or the benzotriazinone core while preserving the validated binding mode, accelerating the development of improved TDP1 inhibitors for oncology applications.

Chemical Probe for Investigating TDP1 Biology in Cancer Cell Lines

Given the confirmed TDP1 binding demonstrated crystallographically [1], this compound can serve as a chemical probe to dissect the role of TDP1 in DNA single-strand break repair pathways. Its favorable logP (2.48) and moderate PSA (147.1 Ų) suggest adequate cell permeability , supporting its use in cellular target engagement studies in glioblastoma, colorectal, or ovarian cancer models where TDP1 is implicated.

Reference Standard for TDP1 Biochemical Assay Development

The compound's achiral nature and well-defined physicochemical profile (MW 344.76, logD 2.47) make it suitable as a reference inhibitor in TDP1 enzymatic assays. Its structural uniqueness among benzotriazinone-propanamide TDP1 ligands, combined with the solved binding pose, allows it to serve as a benchmark for validating new TDP1 assay formats and for calibrating high-throughput screening platforms.

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